An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonyl chloride
An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-fluorobenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the formation of sulfonamides.
Core Properties
3-Chloro-4-fluorobenzenesulfonyl chloride, with the CAS Number 91170-93-3 , is a halogenated aromatic sulfonyl chloride.[1][2][3][4][5] Its structure incorporates a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a fluorine atom, bestowing upon it a unique reactivity profile that is valuable in medicinal chemistry.
Physicochemical Data
A summary of the key physical and chemical properties of 3-Chloro-4-fluorobenzenesulfonyl chloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 91170-93-3 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃Cl₂FO₂S | [2][5] |
| Molecular Weight | 229.06 g/mol | [3] |
| Appearance | Light yellow to yellow to orange clear liquid | [1][2] |
| Purity | >97% | [3] |
| Density | 1.610 g/mL at 25 °C | [3] |
| Boiling Point | 104-105 °C at 1 mmHg | [3] |
| Refractive Index | n20/D 1.552 (lit.) | [3] |
| Flash Point | 110 °C (closed cup) | [3] |
Safety Information
3-Chloro-4-fluorobenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3]
| GHS Pictogram | Signal Word | Hazard Statement |
| GHS05 | Danger | H314: Causes severe skin burns and eye damage |
Synthesis
The synthesis of aryl sulfonyl chlorides like 3-Chloro-4-fluorobenzenesulfonyl chloride can be achieved through several general methods. Two common routes are the chlorosulfonation of the corresponding aromatic compound and the diazotization of an aniline followed by a Sandmeyer-type reaction.
General Synthetic Workflow
Caption: General synthetic routes to 3-Chloro-4-fluorobenzenesulfonyl chloride.
Experimental Protocol: Chlorosulfonation of 3-Chloro-4-fluorobenzene (Representative)
This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
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In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).
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Charge the flask with an excess of chlorosulfonic acid and cool it in an ice bath.
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Slowly add 3-chloro-4-fluorobenzene dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the temperature of the reaction mixture between 0 and 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The product, 3-Chloro-4-fluorobenzenesulfonyl chloride, will separate as an oily layer.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Reactivity and Applications
The primary utility of 3-Chloro-4-fluorobenzenesulfonyl chloride in drug discovery and development lies in its ability to readily react with primary and secondary amines to form the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.
Synthesis of Sulfonamides
The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
Caption: General reaction scheme for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of an N-Aryl Sulfonamide (Representative)
This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
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In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
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Add a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.
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Cool the mixture in an ice bath.
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Slowly add a solution of 3-Chloro-4-fluorobenzenesulfonyl chloride in the same solvent to the cooled amine solution with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Upon completion, dilute the reaction mixture with the solvent and wash it sequentially with water, dilute hydrochloric acid (to remove excess amine and base), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Applications in Drug Development
The 3-chloro-4-fluorobenzenesulfonamide moiety is a valuable scaffold in medicinal chemistry. The presence of the halogen atoms can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This structural motif is found in various classes of therapeutic agents.
While specific examples directly starting from 3-Chloro-4-fluorobenzenesulfonyl chloride are proprietary and often found in patent literature, its utility can be inferred from the importance of the resulting sulfonamides. For instance, analogues of the COX-2 inhibitor celecoxib and the carbonic anhydrase inhibitor dorzolamide incorporate substituted benzenesulfonamide structures. The synthesis of such molecules often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine-containing fragment. The unique substitution pattern of 3-chloro-4-fluorobenzenesulfonyl chloride makes it a valuable building block for generating novel analogues of these and other drug classes in the pursuit of improved efficacy and selectivity. For example, it could be used in the synthesis of novel kinase inhibitors, where the sulfonamide group can act as a key hydrogen bond donor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
